molecular formula C19H16N4O4 B2970174 (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 891145-29-2

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2970174
CAS No.: 891145-29-2
M. Wt: 364.361
InChI Key: GVZVSTZWKMABDL-VQHVLOKHSA-N
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Description

The compound (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a heterocyclic acrylamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5 and an acrylamide moiety linked to a 3-nitrophenyl group.

Biological Activity

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, with the CAS number 891145-29-2, is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC19_{19}H16_{16}N4_{4}O4_{4}
Molecular Weight364.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enzyme inhibition and receptor modulation. The nitrophenyl group may enhance the compound's binding affinity to specific targets, leading to altered biological responses.

Antimicrobial Activity

Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • Compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.
    • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some exhibiting MICs as low as 15.62 µg/mL against S. aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cell Proliferation Inhibition :
    • The compound was tested on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB 231, demonstrating significant inhibition of cell proliferation.
    • Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics .
  • Anticancer Studies :
    • In a comparative study of oxadiazole compounds, this compound exhibited a higher potency in inhibiting tumor growth in vitro compared to other synthesized analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, differing in substituents and linkage groups:

Compound Name Key Features Reference
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) - Oxadiazole with 3-nitrophenyl
- Sulfanyl (-S-) linker
- Thiazole substituent
(E)-2-(Benzo[d]oxazol-2-ylthio)-1-(3-nitrophenyl)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)ethan-1-imine (2) - Dual nitro groups
- Benzooxazole-thioether linker
(E)-N-[5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide - Thiazole core
- Chlorophenyl substituents
- Acrylamide linker
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide - Thiadiazole core
- Trifluoromethyl and trimethoxyphenyl groups

Key Structural Differences :

  • Linkage Type : The target compound uses a direct acrylamide linkage, whereas analogs like 8h employ sulfanyl bridges, which may alter conformational flexibility .
  • Aromatic Substituents : The 2,4-dimethylphenyl group in the target compound contrasts with electron-withdrawing (e.g., nitro in 8h ) or bulky (e.g., trifluoromethyl in ) groups in analogs.

Physical and Chemical Properties

Property Target Compound Analog 8h Analog 2
Molecular Formula C₁₉H₁₇N₅O₃ (estimated) C₁₅H₁₃N₅O₄S₂ C₂₂H₁₅N₅O₅S₂
Molecular Weight ~375 g/mol 415.42 g/mol 517.51 g/mol
Melting Point Not reported 158–159°C Not reported
Key Functional Groups - Oxadiazole
- Acrylamide
- Nitro
- Oxadiazole
- Sulfanyl
- Thiazole
- Benzooxazole
- Dual nitro groups

Notable Trends:

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to the polar sulfanyl or nitro-substituted analogs .
  • Thermal Stability : The acrylamide linkage may enhance stability relative to sulfanyl or imine linkers .

Comparison with Analogs :

  • 8h : Synthesized using sulfanyl linker introduction via nucleophilic substitution .
  • Thiadiazole analogs () : Require specialized reagents like trifluoromethyl thiadiazole precursors.

Properties

IUPAC Name

(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-6-8-16(13(2)10-12)18-21-22-19(27-18)20-17(24)9-7-14-4-3-5-15(11-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVSTZWKMABDL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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